molecular formula C8H12O B095088 Spiro[2.5]octan-6-one CAS No. 15811-21-9

Spiro[2.5]octan-6-one

Cat. No.: B095088
CAS No.: 15811-21-9
M. Wt: 124.18 g/mol
InChI Key: PXIGSUWVCSOFMF-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-one: is an organic compound with the molecular formula C₈H₁₂O. It is characterized by a spirocyclic structure, where a cyclopentane ring is fused to a cyclohexanone ring at a single carbon atom, forming a unique three-dimensional framework.

Scientific Research Applications

Chemistry

In chemistry, Spiro[2.5]octan-6-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Research into the biological activity of this compound and its derivatives is ongoing. Some studies suggest that these compounds may exhibit interesting pharmacological properties, making them candidates for drug development and medicinal chemistry .

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for applications in polymer science and the development of new materials with unique properties.

Safety and Hazards

Spiro[2.5]octan-6-one is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-6-one can be achieved through several methods. One efficient approach involves the use of para-quinone methides in a one-pot reaction. This method proceeds smoothly under mild conditions and does not require the use of metals, resulting in high yields . Another method involves the cyclization of appropriate precursors under controlled conditions, followed by purification using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and purification apply. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as scaling up the synthesis process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-6-one depends on its specific application. In chemical reactions, its spirocyclic structure provides a rigid framework that can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.4]heptan-6-one
  • Spiro[3.5]nonan-7-one
  • Spiro[4.5]decane-8-one

Uniqueness

Spiro[2.5]octan-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of ring strain and stability, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

spiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-1-3-8(4-2-7)5-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIGSUWVCSOFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598451
Record name Spiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15811-21-9
Record name Spiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro-[2.5]octan-6-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250 mL round-bottom flask equipped with a reflux condenser was charged with zinc-copper couple (6.5 g, 0.05 mol) and ethyl ether (100 mL). Iodine (0.42 g, 0.00165 mol) was added and stirred until the brown color disappeared. Diiodomethane (26.56 g, 0.09915 mol) was added and heated at reflux for 2 h. 8-Methylene-1,4-dioxaspiro[4.5]decane (10 g, 0.06 mol), dissolved in ethyl ether (50 ml) was added and the mixture was heated at roflux overnight. An additional portion of diiodomethane (26.56 g, 0.09915 mol), zinc-copper couple (6.5 g, 0.05 mol) and iodine (0.42 g, 0.00165 mol) was added and the reaction was continued at reflux for overnight. The reaction mixture was cooled to room temperature, filtered, and the precipitate was rinsed with ethyl ether (100 mL). The combined ether solutions were placed in a 500 mL round-bottom flask and IN hydrochloric acid (200 mL) was added and stirred at room temperature for 1 hour. The layers were separated and the aqueous layer was extracted with ethyl ether (2×200 mL). The combined organic layers were dried and concentrated under educed pressure. The residue was purified by flash chromatography to afford the desired product. (4.6 g 50%).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
26.56 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
26.56 g
Type
reactant
Reaction Step Four
Quantity
0.42 g
Type
reactant
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 7,10-dioxa-dispiro[2.2.4.2]dodecane (6.25 g, approx. 29 mmol) in THF (25 mL), water (20 mL) and TFA (10 mL) is stirred at it for 2 h. The mixture is neutralized by adding 2 N aq. NaOH and sat. NaHCO3 solution and extracted with diethyl ether. The organic extracts are washed with water, dried over Na2SO4, filtered and the solvent of the filtrate is removed to give spiro[2.5]octan-6-one (5.0 g) as a colourless oil containing remainders of toluene (product volatile). 1H NMR (CDCl3): δ 2.14 (t, J=6.4 Hz, 4H), 1.40 (t, J=6.4 Hz, 4H), 0.21 (s, 4H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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